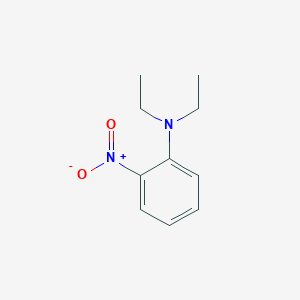
N,N-Diethyl-2-nitroaniline
Übersicht
Beschreibung
“N,N-Dimethyl-2-nitroaniline” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N,N-dimethyl-2-nitroaniline .
Synthesis Analysis
The synthesis of nitroanilines can be achieved through various methods. One such method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst . Another method involves the reaction of the parent aniline with the required alkyl halide under mild conditions .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-2-nitroaniline” can be represented by the canonical SMILES string: CN©C1=CC=CC=C1N+[O-] .Chemical Reactions Analysis
Nitroanilines can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride (NaBH4) at room temperature in water .Physical And Chemical Properties Analysis
“N,N-Dimethyl-2-nitroaniline” has a molecular weight of 166.18 g/mol and does not have any hydrogen bond donors but has three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
-
Chemical Reduction of Nitroaniline
- Field : Environmental Science
- Application : Nitroaniline, a highly toxic pollutant, is converted into a less harmful or useful counterpart . This process is crucial due to the pollutant’s release into aquatic systems due to unmanaged industrial development .
- Method : The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest . The academic literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
- Results : This method has shown advanced effectiveness in reducing the toxicity of nitroaniline .
-
Catalytic Reduction of 2-Nitroaniline
- Field : Environmental Science and Pollution Research
- Application : 2-nitroaniline is reduced to a less toxic and environmentally benign product o-phenylenediamine . This product finds wide applications in different fields .
- Method : The reduction is carried out using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
- Results : Silica-supported gold nanoparticles are frequently reported catalyst for the reduction of 2-nitroaniline in an aqueous medium .
-
Solvatochromic Probes in Deep Eutectic Solvents
- Field : Physical Chemistry
- Application : The polarity of different families of deep eutectic solvents (DESs) was studied through solvatochromic responses of UV-vis absorption probes . DESs are a new class of ionic solvents that have been developing at a fast pace in recent years .
- Method : Kamlet–Taft a, b, p* and ETN parameters were evaluated using different solvatochromic probes, including N,N-diethyl-4-nitroaniline . These probes were used for several families of DESs based on cholinium chloride, DL-menthol and a quaternary ammonium salt ([N4444]Cl) .
- Results : The chemical structure of the hydrogen bond acceptor (HBA) in a DES clearly controls the dipolarity/polarizability afforded by the DES .
-
Intramolecular Interactions in Nitroanilines
- Field : Structural Chemistry
- Application : Theoretical density functional theory (B3LYP/6-31G**) was used to study the intra- and intermolecular interactions of nitrobenzene, aniline, and meta and para nitroaniline in various solvation models .
- Method : The studied molecules were solvated by one or two water molecules in the presence of continuum solvation (the PCM model) or without it .
- Results : An extensive description of the solvation of nitro and amino groups and the effect of solvation on mutual interactions between these groups in meta and para nitroanilines is provided .
-
Synthesis of Medicines and Cutting Fluids
- Field : Pharmaceutical and Industrial Chemistry
- Application : Nitroaniline is used in the synthesis of medicines and cutting fluids .
- Method : The specific methods of application or experimental procedures would depend on the specific medicine or cutting fluid being synthesized .
- Results : The outcomes would also depend on the specific product being synthesized .
-
Study of Intermolecular Interactions
- Field : Physical Chemistry
- Application : Theoretical density functional theory (B3LYP/6-31G**) was used to study the intra- and intermolecular interactions of nitrobenzene, aniline, and meta and para nitroaniline in various solvation models .
- Method : The studied molecules were solvated by one or two water molecules in the presence of continuum solvation (the PCM model) or without it .
- Results : An extensive description of the solvation of nitro and amino groups and the effect of solvation on mutual interactions between these groups in meta and para nitroanilines is provided .
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRUAQVAPTGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944811 | |
| Record name | N,N-Diethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-nitroaniline | |
CAS RN |
2216-17-3 | |
| Record name | N,N-Diethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC9840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
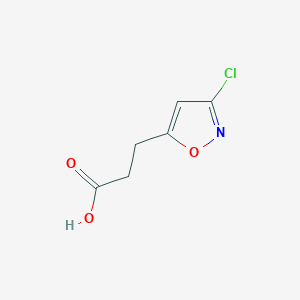
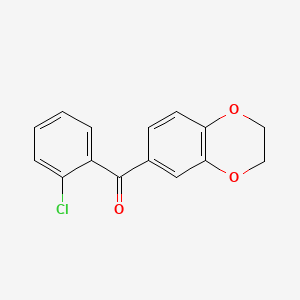
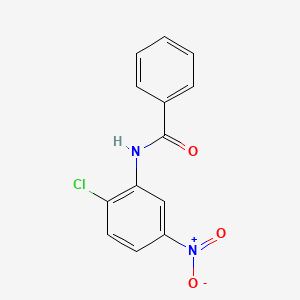
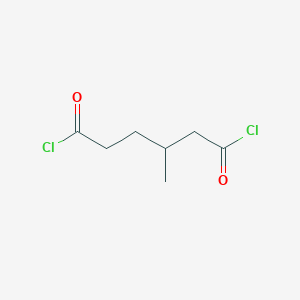
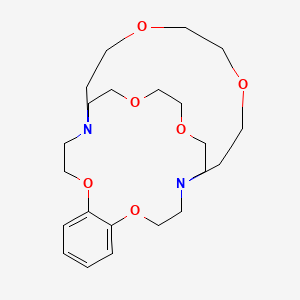
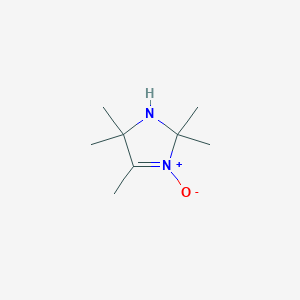

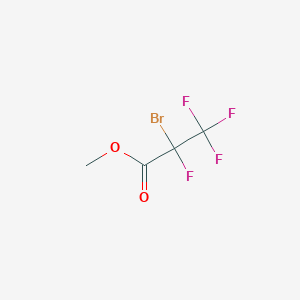
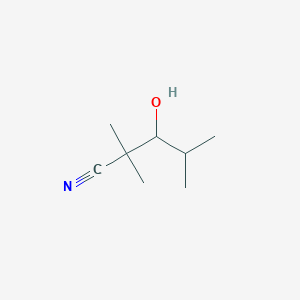
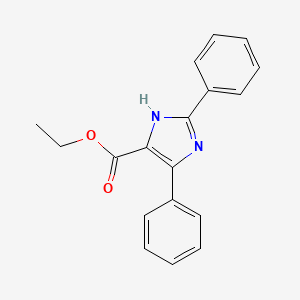
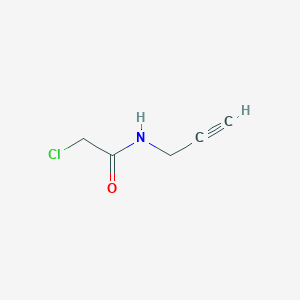
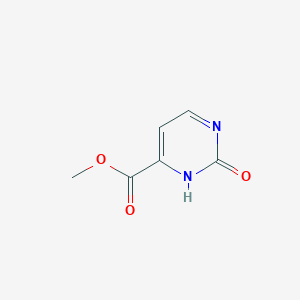
![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)